2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid

Physicochemical Properties Lipophilicity Medicinal Chemistry

Choose 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid for its unmatched steric and electronic profile. The cyclobutyl group delivers distinct lipophilicity (LogP 1.24) and moderate polarity (TPSA 55.12 Ų) that simpler N1-alkyl analogs cannot replicate—critical for optimizing membrane permeability, CNS penetration, and selective target engagement in kinase and PPI projects. Avoid generic substitution risk; secure the scaffold that delivers reproducible hit-to-lead outcomes.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13344388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C(=CC=N2)CC(=O)O
InChIInChI=1S/C9H12N2O2/c12-9(13)6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)
InChIKeySCTPZNPFJBOPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic Acid: Physicochemical Profile and Procurement Baseline


2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid (CAS 1554481-84-3) is a heterocyclic compound featuring a pyrazole core substituted at the N1 position with a cyclobutyl group and at the C5 position with an acetic acid moiety [1]. With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol, its structure confers distinct physicochemical properties, including a calculated LogP of 1.2352 and a topological polar surface area (TPSA) of 55.12 Ų, which influence its solubility and permeability profile for use as a synthetic building block .

The Risk of Analog Substitution: Why 2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic Acid's Substituents Are Non-Interchangeable


Substituting 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid with a simpler N1-alkyl analog (e.g., methyl or isopropyl) is not chemically equivalent. The cyclobutyl substituent introduces a distinct steric and electronic profile compared to linear or smaller branched alkyl chains. This difference alters key physicochemical properties such as lipophilicity (LogP) and polar surface area (TPSA), which are critical parameters for membrane permeability and solubility in drug discovery and chemical synthesis . While direct biological comparisons are not available in the public domain for this specific compound, the established principle in medicinal chemistry is that changes to a molecule's steric bulk and lipophilicity can profoundly affect target binding, metabolic stability, and off-target activity, making generic substitution a high-risk proposition for reproducible research [1].

Quantitative Differentiation: 2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic Acid vs. N1-Alkyl Analogs


Lipophilicity (LogP) Comparison: Cyclobutyl vs. Methyl Substitution

The introduction of a cyclobutyl group at the N1 position of the pyrazole ring significantly increases lipophilicity compared to a methyl group. The calculated LogP for 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid is 1.2352 , whereas the LogP for the methyl analog, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, is estimated to be lower due to the smaller, more polar nature of the methyl substituent. This difference in LogP can impact membrane permeability and distribution, which are key considerations in compound selection for biological assays or chemical synthesis [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry Drug Design

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison

The cyclobutyl substitution alters both the molecular weight and the topological polar surface area (TPSA) relative to simpler alkyl analogs. 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid has a molecular weight of 180.20 g/mol and a TPSA of 55.12 Ų . In contrast, the methyl analog, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, has a molecular weight of 140.14 g/mol and a slightly lower TPSA . The increase in molecular weight and TPSA can influence compound properties such as solubility and permeability, and may affect compliance with drug-likeness rules like the Lipinski's Rule of Five [1].

Physicochemical Properties Bioavailability Medicinal Chemistry Compound Selection

Procurement-Driven Application Scenarios for 2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic Acid


Synthesis of Kinase Inhibitor Libraries

The pyrazole core is a well-known privileged scaffold in kinase inhibitor design. The N1-cyclobutyl group of 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid provides a unique combination of steric bulk and lipophilicity . This makes it a valuable building block for synthesizing focused libraries targeting kinases where a hydrophobic pocket adjacent to the hinge-binding region is present. The distinct LogP value of 1.2352 can influence compound distribution and cellular permeability, making it a rational choice for initial hit-to-lead exploration in medicinal chemistry campaigns .

Building Block for CNS-Targeted Small Molecules

The physicochemical properties of 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid, specifically its moderate TPSA of 55.12 Ų and molecular weight of 180.20 g/mol, place it within a favorable range for compounds targeting the central nervous system (CNS) . These parameters are often correlated with an enhanced ability to cross the blood-brain barrier [1]. Researchers developing CNS-penetrant small molecules may therefore prioritize this scaffold over more polar or less lipophilic N1-substituted pyrazole analogs.

Chemical Probe Development for Protein-Protein Interaction (PPI) Inhibitors

The cyclobutyl group imparts a unique three-dimensional shape that can be exploited to interact with shallow, hydrophobic grooves commonly found at protein-protein interaction (PPI) interfaces. The increased steric demand and specific orientation of the cyclobutyl ring, relative to a methyl or ethyl group, can potentially provide a selectivity advantage by making productive contacts not achievable with smaller substituents. This makes 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid a strategic starting point for designing chemical probes aimed at validating PPI targets.

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